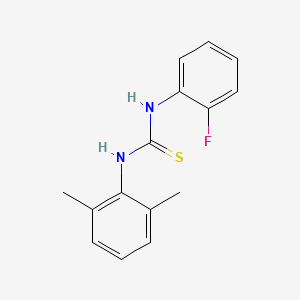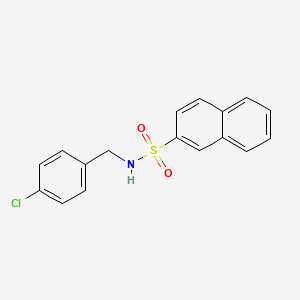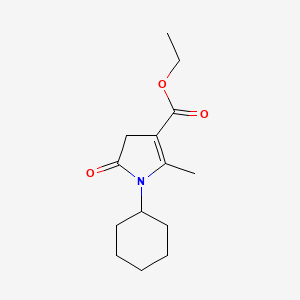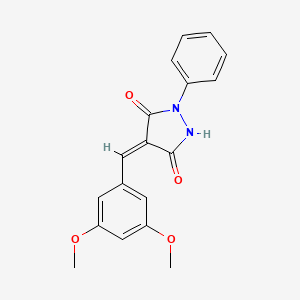
N-(2-chlorophenyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-methyl-3-furamide, commonly known as Furamidine, is a chemical compound that belongs to the family of furamidines. It is an antiprotozoal agent and has been widely used in scientific research for its potential therapeutic applications. Furamidine is known for its broad-spectrum activity against various protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum.
Mécanisme D'action
Furamidine exerts its antiprotozoal activity by inhibiting the DNA synthesis of the parasites. It binds to the minor groove of the DNA and interferes with the DNA replication and transcription processes, leading to the death of the parasites. Furamidine has a high affinity for the AT-rich regions of the DNA, which are abundant in the protozoan parasites.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo. It does not affect the normal DNA replication and transcription processes in mammalian cells. However, it has been reported to cause mild to moderate toxicity in some animal models, including mice and rats. The exact mechanism of toxicity is not yet fully understood and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Furamidine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high solubility in water and organic solvents. It also has a broad-spectrum activity against various protozoan parasites, making it a valuable tool for studying the biology and pathogenesis of these parasites. However, Furamidine has some limitations for lab experiments. It has a relatively short half-life in vivo, and it may require multiple doses to achieve therapeutic efficacy. It also has limited activity against some protozoan parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease.
Orientations Futures
Furamidine has great potential for developing new antiprotozoal drugs for the treatment of various parasitic diseases. Future research should focus on optimizing the synthesis method and improving the pharmacokinetic and pharmacodynamic properties of Furamidine. New derivatives of Furamidine should be synthesized and evaluated for their antiprotozoal activity and toxicity. Moreover, the mechanism of action of Furamidine should be further elucidated, and its interaction with the DNA should be studied in detail. Finally, Furamidine should be tested in clinical trials for its safety and efficacy in humans, and its potential for developing new drugs for the treatment of parasitic diseases should be explored.
Méthodes De Synthèse
Furamidine can be synthesized by reacting 2-chloroaniline with 2-methylfuran in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization to obtain Furamidine in high yield and purity.
Applications De Recherche Scientifique
Furamidine has been extensively used in scientific research for its potential therapeutic applications against various protozoan parasites. It has been shown to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. Furamidine has also been found to be active against Leishmania donovani, the causative agent of visceral leishmaniasis, and Plasmodium falciparum, the causative agent of malaria.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-9(6-7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTRPZGYMRBVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)

methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)

![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(phenylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5865839.png)
![2-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5865842.png)
![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)
![2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5865886.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)

![{2-chloro-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5865900.png)